2-(Dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
CAS No.: 132304-31-5
Cat. No.: VC18408579
Molecular Formula: C12H22N4OS
Molecular Weight: 270.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132304-31-5 |
|---|---|
| Molecular Formula | C12H22N4OS |
| Molecular Weight | 270.40 g/mol |
| IUPAC Name | 2-(dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C12H22N4OS/c1-4-7-16(8-5-2)9-10(17)13-12-15-14-11(6-3)18-12/h4-9H2,1-3H3,(H,13,15,17) |
| Standard InChI Key | VETLEZWMIFKCMA-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CCC)CC(=O)NC1=NN=C(S1)CC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a 1,3,4-thiadiazole ring substituted at position 2 with an ethyl group (-C₂H₅) and at position 5 with an acetamide group (-NH-C(=O)-CH₂-). The acetamide nitrogen is further functionalized with two propyl chains, forming a dipropylamino substituent (-N(C₃H₇)₂) . This configuration confers both lipophilic and electron-donating properties, which influence its reactivity and solubility.
Table 1: Key Chemical Properties
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(dipropylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is hypothesized to involve sequential functionalization of the thiadiazole ring. A plausible pathway includes:
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with ethyl isocyanatoacetate to yield 5-ethyl-1,3,4-thiadiazol-2-amine.
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Acetamide Coupling: Reaction of the thiadiazole amine with chloroacetyl chloride, followed by nucleophilic substitution with dipropylamine to install the dipropylamino group.
Table 2: Comparative Synthesis Strategies for Thiadiazole-Acetamides
| Method | Reagents | Yield (%) | Purity (%) | Challenges |
|---|---|---|---|---|
| Condensation | Thiosemicarbazide, R-COCl | 45–60 | 85–90 | Byproduct formation |
| Nucleophilic Substitution | Chloroacetamide, R₂NH | 60–75 | 92–95 | Steric hindrance |
Industrial Scalability
Industrial production remains unexplored, but continuous-flow reactors could mitigate exothermic risks during chloroacetyl chloride reactions. Purification via recrystallization from ethanol/water mixtures is recommended to achieve >95% purity.
Future Research Directions
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Synthetic Optimization: Develop catalytic methods (e.g., palladium-catalyzed aminations) to improve yields.
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Biological Screening: Partner with pharmacologists to evaluate neuroprotective and antimicrobial efficacy.
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Computational Modeling: Use DFT calculations to predict metabolite pathways and toxicity.
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Regulatory Compliance: Conduct OECD guideline tests for ecotoxicology and biodegradability.
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